

A-770041: A Technical Guide for Immunological Research

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Compound of Interest		
Compound Name:	A-770041	
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This in-depth technical guide provides a comprehensive overview of **A-770041**, a potent and selective inhibitor of Lymphocyte-specific protein tyrosine kinase (Lck), for its application in immunology research. This document details the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

A-770041 is an orally bioavailable small molecule that selectively inhibits Lck, a member of the Src family of tyrosine kinases.[1][2][3] Lck plays a pivotal role in T-cell activation and proliferation.[4][5] Upon T-cell receptor (TCR) engagement, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains of the TCR complex. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and subsequent production of cytokines like Interleukin-2 (IL-2), a key factor in T-cell proliferation.[5][6] By inhibiting Lck, **A-770041** effectively blocks this signaling pathway at an early stage, thereby suppressing T-cell activation and immune responses.[4][5] This makes it a valuable tool for studying T-cell mediated immunity and for investigating therapeutic strategies for autoimmune diseases and organ transplant rejection.[5]

Quantitative Data Summary



The following tables summarize the key in vitro and in vivo pharmacological data for A-770041.

Table 1: In Vitro Activity of A-770041

Parameter	Value	Conditions	Reference
Lck IC50	147 nM	1 mM ATP	[1][2][3]
Fyn IC₅o	44.1 μΜ	[2]	
Src IC50	9.1 μΜ	[2]	_
Fgr IC ₅₀	14.1 μΜ	[2]	-
IL-2 Production EC ₅₀	80 nM	Anti-CD3 stimulated human whole blood	[1][2]
Lck Phosphorylation Inhibition	≥100 nM	Anti-CD3/CD28 stimulated murine CD4+ T-cells	[8][9]

Table 2: In Vivo Efficacy and Pharmacokinetics of A-770041

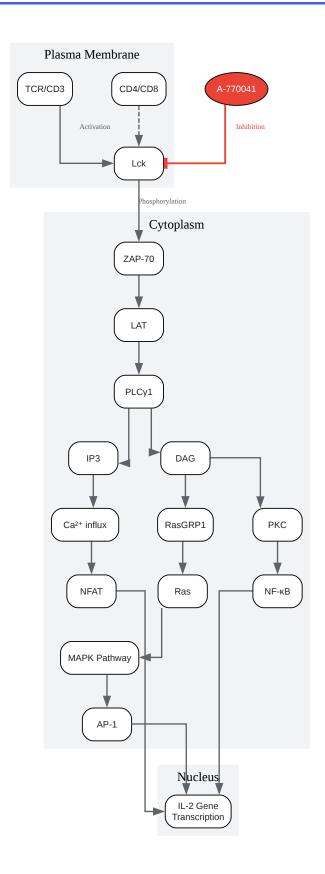
Parameter	Value	Animal Model	Conditions	Reference
IL-2 Production EC ₅₀	78 nM	Rat	Concanavalin A-induced	[1]
Oral Bioavailability (F)	34.1 ± 7.2%	Rat	10 mg/kg	[1]
Half-life (t1/2)	4.1 ± 0.1 h	Rat	[1]	
Heart Allograft Rejection Prevention	≥10 mg/kg/day	Rat (Brown Norway to Lewis)	Oral gavage, for at least 65 days	[1][7]
Attenuation of Lung Fibrosis	5 mg/kg/day	Mouse (Bleomycin- induced)	Oral gavage	[8]



Signaling Pathways and Experimental Workflows Lck-Mediated T-Cell Receptor Signaling Pathway

The following diagram illustrates the central role of Lck in the T-cell receptor signaling cascade and the point of inhibition by **A-770041**.





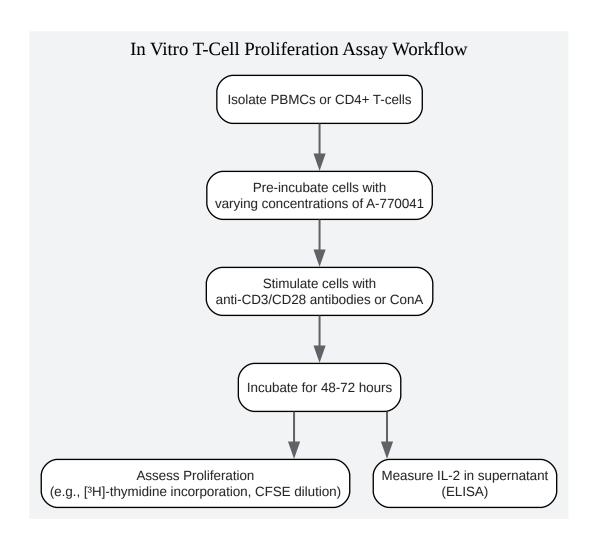
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Caption: Lck signaling pathway in T-cell activation and its inhibition by A-770041.



Experimental Workflow: In Vitro Inhibition of T-Cell Proliferation

This diagram outlines the typical workflow for assessing the in vitro efficacy of **A-770041** on T-cell proliferation.



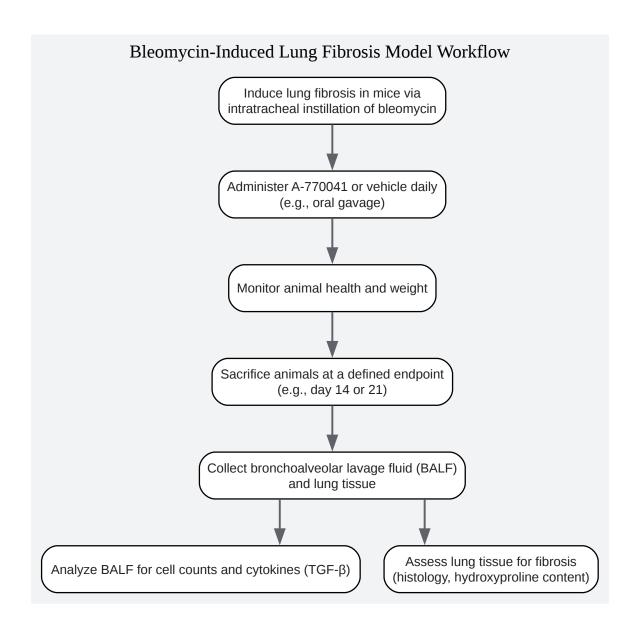
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Caption: Workflow for in vitro assessment of **A-770041**'s effect on T-cell proliferation.

Experimental Workflow: Bleomycin-Induced Lung Fibrosis Model



The following diagram illustrates the workflow for the in vivo evaluation of **A-770041** in a mouse model of pulmonary fibrosis.



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Caption: Workflow for in vivo evaluation of **A-770041** in a lung fibrosis model.

Experimental Protocols In Vitro Lck Kinase Inhibition Assay



Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **A-770041** against Lck kinase activity.

Materials:

- Recombinant human Lck enzyme
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
- A-770041
- [y-³²P]ATP or ADP-Glo[™] Kinase Assay kit (Promega)
- 384-well plates
- Plate reader (scintillation counter or luminometer)

Methodology:

- Prepare a serial dilution of **A-770041** in DMSO, and then dilute further in kinase buffer.
- Add 2.5 μ L of the **A-770041** dilution to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.
- Add 5 μ L of a solution containing the Lck enzyme and peptide substrate in kinase buffer to each well.
- Initiate the kinase reaction by adding 2.5 µL of a solution containing ATP and [γ-³²P]ATP (or non-radiolabeled ATP for the ADP-Glo[™] assay) in kinase buffer. The final ATP concentration should be at its K_m or as specified (e.g., 1 mM).
- Incubate the plate at 30°C for a predetermined time within the linear range of the assay.



- Stop the reaction according to the assay format (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
- Quantify the kinase activity by measuring the amount of phosphorylated substrate using a scintillation counter or luminometer.
- Calculate the percent inhibition for each A-770041 concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Inhibition of Concanavalin A-Induced IL-2 Production in Whole Blood

Objective: To determine the half-maximal effective concentration (EC₅₀) of **A-770041** for the inhibition of T-cell activation in a complex cellular environment.

Materials:

- Freshly drawn heparinized human whole blood
- RPMI-1640 medium
- A-770041
- Concanavalin A (ConA)
- 96-well cell culture plates
- Human IL-2 ELISA kit
- CO₂ incubator

Methodology:

- Dilute the whole blood 1:10 in RPMI-1640 medium.
- Prepare a serial dilution of A-770041 in RPMI-1640 medium.



- Add 50 μL of the diluted blood to the wells of a 96-well plate.
- Add 50 μL of the A-770041 dilution to the appropriate wells. Include wells with medium only as a no-inhibitor control.
- Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
- Prepare a solution of ConA in RPMI-1640 medium at a concentration that induces submaximal T-cell activation (e.g., 25 μg/mL).
- Add 100 μL of the ConA solution to each well (except for the unstimulated control wells).
- Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
- Centrifuge the plate to pellet the blood cells.
- Carefully collect the supernatant.
- Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
- Calculate the percent inhibition of IL-2 production for each A-770041 concentration relative to the ConA-stimulated control.
- Determine the EC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Bleomycin-Induced Lung Fibrosis Mouse Model

Objective: To evaluate the in vivo efficacy of **A-770041** in a preclinical model of pulmonary fibrosis.

Materials:

- C57BL/6 mice (8-10 weeks old)
- Bleomycin sulfate
- Sterile saline



A-770041

- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane or ketamine/xylazine)
- Intratracheal instillation device
- Hydroxyproline assay kit
- Histology reagents (formalin, paraffin, Masson's trichrome stain)

Methodology:

- · Anesthetize the mice.
- On day 0, induce lung fibrosis by intratracheal instillation of a single dose of bleomycin (e.g.,
 1.5-3.0 U/kg) in sterile saline. Administer sterile saline to the control group.
- Starting on a predetermined day (e.g., day 0 for prophylactic treatment or day 7 for therapeutic treatment), administer A-770041 (e.g., 5 mg/kg) or vehicle daily via oral gavage.
- Monitor the body weight and clinical signs of the mice throughout the experiment.
- On the day of sacrifice (e.g., day 14 or 21), euthanize the mice.
- Perform a bronchoalveolar lavage (BAL) by flushing the lungs with sterile saline to collect BAL fluid (BALF).
- Analyze the BALF for total and differential cell counts and for the concentration of profibrotic cytokines like TGF-β using ELISA.
- Excise the lungs. Inflate and fix one lung lobe in 10% neutral buffered formalin for histological analysis.
- Homogenize the remaining lung tissue for biochemical analysis.



- Embed the fixed lung tissue in paraffin, section, and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using a semi-quantitative method (e.g., Ashcroft score).
- Measure the collagen content in the lung homogenates using a hydroxyproline assay.
- Compare the results from the A-770041-treated group with the vehicle-treated group to assess the anti-fibrotic efficacy.

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